![molecular formula C17H13N3OS B3014254 N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide CAS No. 477242-67-4](/img/structure/B3014254.png)
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is a compound that falls within the category of cinnamamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. Although the specific compound N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is not directly mentioned in the provided papers, similar compounds with thiazolyl and pyridinyl moieties have been synthesized and evaluated for their biological activities, such as cytotoxic effects against cancer cell lines and antimycobacterial activity against M. tuberculosis .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from basic heterocyclic precursors. For instance, the synthesis of 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzene-sulfonamides involved the use of substituted thiazoles and amines to create the final sulfonamide derivatives . Similarly, the imidazo[1,2-a]pyridine amide-cinnamamide hybrids were synthesized by linking imidazo[1,2-a]pyridine amide with cinnamamide via an alkyl carbon chain . These methods suggest that the synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide would likely involve the formation of the thiazolyl moiety followed by its coupling with the cinnamamide group.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of heterocyclic rings such as thiazole and pyridine, which are known to contribute to the biological activity of the molecules. The structural confirmation of such compounds is typically achieved through spectroscopic methods like 1H NMR, 13C NMR, IR, and MS, as seen in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds . These techniques would also be applicable in analyzing the molecular structure of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide.
Chemical Reactions Analysis
The chemical reactivity of cinnamamide derivatives is influenced by the substituents on the thiazole and pyridine rings. The presence of these heterocycles can affect the electron distribution within the molecule, thereby influencing its reactivity towards various reagents. The papers provided do not detail specific chemical reactions for N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, but they do suggest that similar compounds can undergo further functionalization or act as intermediates in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. The heteroatoms in the thiazole and pyridine rings can contribute to the polarity, solubility, and overall chemical stability of the molecule. While the provided papers do not give explicit details on the physical and chemical properties of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, they do imply that related compounds have been successfully utilized in biological assays, suggesting a degree of stability and solubility appropriate for such applications .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Analysis
N-(Pyridin-2-yl)thiazol-2-amine, a related compound, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures, some possessing divalent N(I) character. This class of compounds shows a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, leading to electron-donating properties in the R-N←L structure. This analysis highlights the potential for exploring electronic distribution, tautomeric preferences, and protonation energy (Bhatia, Malkhede, & Bharatam, 2013).
Structural Characterization
The structural characterization of related compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate reveals distinct protonation sites and hydrogen bonding patterns. This has implications for understanding the intermolecular interactions and the three-dimensional hydrogen-bonded networks of similar compounds (Böck et al., 2021).
Antimicrobial Activity
Related amido-linked bis-heterocycles, including thiazoles, have been explored for antimicrobial activity. For example, chlorosubstituted imidazolyl cinnamamide derivatives displayed strong antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Antitumor and Antimicrobial Studies of Metal Complexes
Zinc(II) complexes with pyridine thiazole derivatives have shown significant antimicrobial and antitumor activities. The biological activity studies suggest that these metal complexes could be more active than the free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).
COVID-19 Inhibition
Pyridine and thiazole derivatives have been reported for their antiviral activity, including potential inhibition of COVID-19. Molecular docking and dynamic simulation studies targeting the SARS-CoV-2 main protease suggest that these compounds could represent significant advancements in combating COVID-19 (Alghamdi et al., 2023).
Synthesis and Characterization
The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines has been achieved through an oxidative C–S bond formation strategy, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This metal-free approach offers broad substrate scope and simple product purification, indicating its potential for synthesizing related compounds (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Wirkmechanismus
Target of Action
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, also known as ICA, primarily targets Small-conductance calcium-activated potassium channels (SK channels) . It also inhibits multiple protein kinases, particularly Cyclin-Dependent Kinases (CDKs) , including CDK1/cyclin B, CDK2/cyclin E, CDK2/cyclin A, CDK4/cyclin D1, CDK7/cyclin H, and CDK9/cyclin T1 .
Mode of Action
ICA acts as an inhibitor of its primary targets. It inhibits the SK channels, which leads to antileishmanial activity . It also inhibits CDKs, which are crucial for cell cycle progression . By inhibiting these kinases, ICA can disrupt the normal cell cycle, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The inhibition of SK channels and CDKs affects several biochemical pathways. The inhibition of SK channels can lead to changes in the electrical properties of cells, affecting processes like neuronal excitability and muscle contraction . On the other hand, the inhibition of CDKs disrupts the normal cell cycle, affecting the G1/S transition and potentially leading to cell cycle arrest .
Result of Action
The inhibition of SK channels by ICA has been shown to have antileishmanial activity , with an IC50 of 2.1 µM . This suggests that it could potentially be used in the treatment of leishmaniasis. The inhibition of CDKs by ICA can lead to the disruption of the normal cell cycle, potentially leading to the inhibition of cancer cell proliferation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(10-9-13-6-2-1-3-7-13)20-17-19-15(12-22-17)14-8-4-5-11-18-14/h1-12H,(H,19,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKRHWFGXHGNE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.